molecular formula C11H12N2O B091971 (1-Allyl-1H-benzoimidazol-2-yl)-methanol CAS No. 300706-95-0

(1-Allyl-1H-benzoimidazol-2-yl)-methanol

Cat. No. B091971
M. Wt: 188.23 g/mol
InChI Key: WCFBNPLGHKARRT-UHFFFAOYSA-N
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Description

“(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is a chemical compound with the molecular formula C11H12N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(1-Allyl-1H-benzoimidazol-2-yl)-methanol” consists of a benzimidazole ring, an allyl group, and a methanol group . The exact 3D conformer and other structural details are not available in the current resources.


Physical And Chemical Properties Analysis

The molecular weight of “(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is 188.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Analysis

A notable area of research involving "(1-Allyl-1H-benzoimidazol-2-yl)-methanol" derivatives includes the synthesis and structural characterization of various compounds. For example, the solvothermal method has been used to prepare different nickel compounds, showcasing the impact of ligand structure on the resulting compound's topology and magnetic properties (Yang et al., 2014). Furthermore, the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives in the presence of manganese(III) and their spectroscopic properties were studied, emphasizing the fluorescent characteristics of these compounds (Yuanping Jie, 2005).

Applications in Coordination Chemistry

Research has explored the formation of novel coordination compounds through the interaction of "(1-Allyl-1H-benzoimidazol-2-yl)-methanol" derivatives with metal ions. For instance, studies on tetranuclear clusters and mononuclear nickel complexes have provided insights into how ligand substituents influence the assemblies' final structures, with implications for magnetic properties (Yang et al., 2014). Additionally, the synthesis and characterization of benzimidazole derivatives and their metal complexes have been investigated for their antioxidant potential and enzymatic inhibition properties, suggesting potential applications in materials science and medicinal chemistry (Taj et al., 2020).

Photophysical and Photostabilizing Properties

The photophysical behavior of benzimidazole derivatives has been a topic of interest, with studies focusing on the synthesis of fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone. These dyes exhibit enhanced photostability and red-shifted absorption maxima, indicating potential applications in materials science and dyeing technologies (Jadhav et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for “(1-Allyl-1H-benzoimidazol-2-yl)-methanol” is not available in the current resources . Therefore, it is recommended to handle this compound with general laboratory precautions.

properties

IUPAC Name

(1-prop-2-enylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h2-6,14H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFBNPLGHKARRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352083
Record name (1-Allyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Allyl-1H-benzoimidazol-2-yl)-methanol

CAS RN

300706-95-0
Record name (1-Allyl-1H-benzoimidazol-2-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1H-benzoimidazol-2-yl)-methanol (501 mg, 3.38 mmol) and allyl bromide (0.29 mL, 3.38 mmol) in DMF (15 mL) was added N,N-diisopropylethylamine (0.71 mL, 4.06 mmol). The reaction mixture was stirred at 60° C. overnight. Then the mixture was cooled to room temperature and quenched with saturated NaHCO3 (25 mL). Then it was extracted with CH2Cl2 (3×25 mL). The combined organic layer was washed with brine (2×25 mL), dried (MgSO4), filtered, concentrated, and dried in vacuo to afford a brown oil. Purification by flash column chromatography on silica gel using 2% CH3OH/CH2Cl2 afforded the product as a yellow oil (180 mg, 28%). 1H NMR (CDCl3) δ 4.85 (br s, 5H), 4.98 (d, 1H, J=17.1 Hz), 5.17 (d, 1H, J=10.5 Hz), 5.88-6.01 (in, 1H), 7.20-7.26 (m, 3H), 7.66 (t, 1H, J=3.9 Hz).
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
28%

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